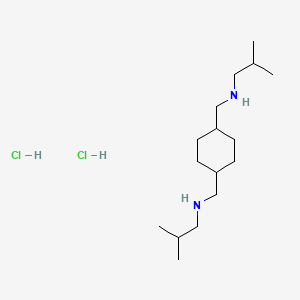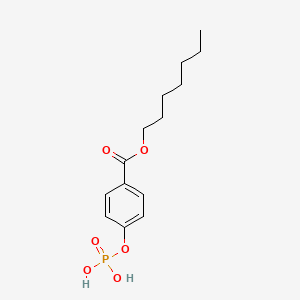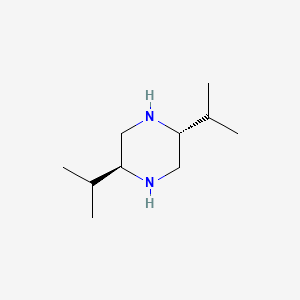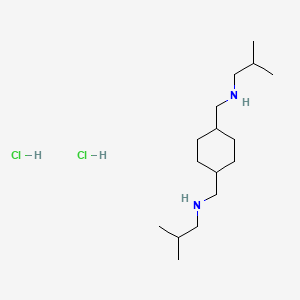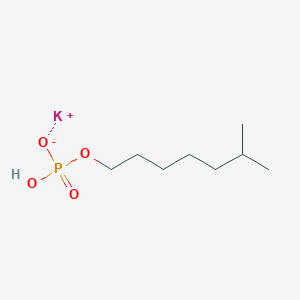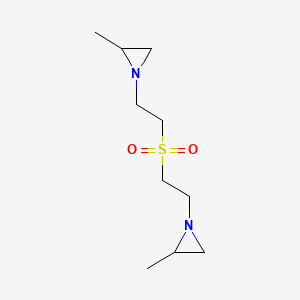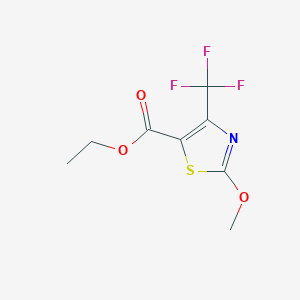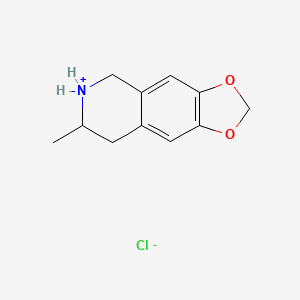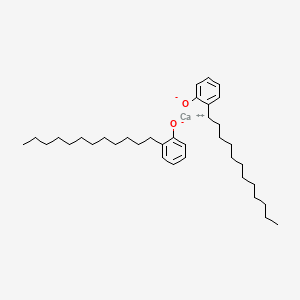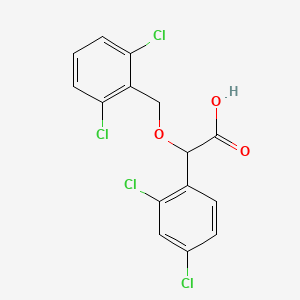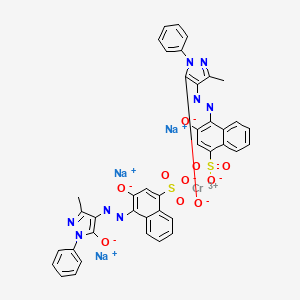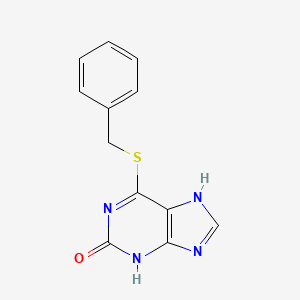
Purin-2-ol, 6-(benzylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Purin-2-ol, 6-(benzylthio)-: is a chemical compound with the molecular formula C12H10N4OS and a molecular weight of 258.3 g/mol . It is also known by its systematic name 1,3-dihydro-6-(phenylmethyl)thio-2H-purin-2-one . This compound is part of the purine family, which are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Purin-2-ol, 6-(benzylthio)- typically involves the reaction of 6-chloropurine with benzyl mercaptan under basic conditions . The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) , with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods for Purin-2-ol, 6-(benzylthio)- are not well-documented, the general approach would likely involve large-scale synthesis using the aforementioned reaction conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: Purin-2-ol, 6-(benzylthio)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the benzylthio group with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like or are commonly used.
Reduction: or can be employed.
Substitution: Various nucleophiles, such as amines or alcohols , can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide would yield a sulfoxide, while reduction with lithium aluminum hydride would produce the corresponding thiol.
Applications De Recherche Scientifique
Chemistry: Purin-2-ol, 6-(benzylthio)- is used as an intermediate in the synthesis of other purine derivatives, which are important in various chemical research applications .
Biology: In biological research, this compound is studied for its potential interactions with enzymes and nucleic acids. It serves as a model compound for understanding the behavior of purine derivatives in biological systems .
Medicine: Purin-2-ol, 6-(benzylthio)- and its derivatives are investigated for their potential therapeutic properties, including antiviral and anticancer activities. These compounds can inhibit specific enzymes involved in nucleotide metabolism, making them potential candidates for drug development .
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable building block for various applications .
Mécanisme D'action
The mechanism of action of Purin-2-ol, 6-(benzylthio)- involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. By binding to these enzymes, the compound can inhibit their activity, leading to disruptions in nucleotide synthesis and other cellular processes . This inhibition can result in antiproliferative effects, making it a potential candidate for anticancer therapies .
Comparaison Avec Des Composés Similaires
- 6-Benzylthioguanine
- 6-Benzylthio-2-chloropurine
- 6-Benzylthiopurine
Comparison: Purin-2-ol, 6-(benzylthio)- is unique due to its specific substitution pattern on the purine ring. Compared to similar compounds, it may exhibit different reactivity and biological activity. For example, 6-Benzylthioguanine is known for its anticancer properties, while 6-Benzylthio-2-chloropurine has been studied for its antibacterial activity . The specific benzylthio substitution in Purin-2-ol, 6-(benzylthio)- provides distinct chemical and biological properties that can be leveraged in various applications.
Propriétés
Numéro CAS |
5446-42-4 |
|---|---|
Formule moléculaire |
C12H10N4OS |
Poids moléculaire |
258.30 g/mol |
Nom IUPAC |
6-benzylsulfanyl-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C12H10N4OS/c17-12-15-10-9(13-7-14-10)11(16-12)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,14,15,16,17) |
Clé InChI |
XKLXGBRBFJZZOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=NC(=O)NC3=C2NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


